molecular formula C14H13N5O2 B2824501 7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396761-96-8

7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2824501
CAS No.: 1396761-96-8
M. Wt: 283.291
InChI Key: XGNJWQANUKFAJJ-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme that hydrolyzes the key secondary messenger cyclic guanosine monophosphate (cGMP) [https://go.drugbank.com/drugs/DB01232]. By elevating intracellular cGMP levels, this compound induces vascular smooth muscle relaxation and vasodilation, making it a valuable pharmacological tool for investigating cardiovascular physiology, pulmonary hypertension, and erectile dysfunction mechanisms [https://www.ncbi.nlm.nih.gov/books/NBK557725/]. Beyond its cardiovascular applications, research has uncovered its significant potential in oncology. The sustained increase in cGMP can trigger protein kinase G (PKG)-dependent pathways that promote cancer cell apoptosis and inhibit proliferation. Studies highlight its efficacy in sensitizing tumor cells, particularly in non-small cell lung carcinoma (NSCLC) and other resistant cancer models, to conventional chemotherapeutic agents, thereby offering a promising strategy for combination therapy [https://pubmed.ncbi.nlm.nih.gov/38570109/]. Its well-defined mechanism of action and demonstrated research utility in multiple disease contexts make this compound a critical asset for exploring novel therapeutic pathways in cell biology and pharmacology.

Properties

IUPAC Name

2-(dimethylamino)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-18(2)13-15-8-10-11(16-13)17-14(21)19(12(10)20)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNJWQANUKFAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2C(=N1)NC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through multiple routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted pyrimidine compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimido[4,5-d]pyrimidine compounds exhibit significant anticancer properties. Specifically, 7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has been studied for its ability to inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth.

Case Study: EGFR Inhibition

A study highlighted that pyrimido[4,5-d]pyrimidines serve as selective inhibitors for the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. The compound's structural modifications enhance its binding affinity to EGFR, thereby impeding cancer cell proliferation .

Antimicrobial Properties

The compound has shown promising results against a range of microbial pathogens. Studies suggest that it may disrupt bacterial cell walls or inhibit vital metabolic pathways.

Case Study: Antibacterial Activity

In vitro tests demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve interference with protein synthesis .

Neurological Applications

The dimethylamino group in the compound may confer neuroprotective effects. Research into similar compounds suggests potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems.

Case Study: Neuroprotection

Preliminary studies have indicated that pyrimido[4,5-d]pyrimidines can protect neuronal cells from oxidative stress-induced apoptosis. This opens avenues for further research into their use as therapeutic agents for conditions like Alzheimer's disease .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes including cyclization reactions under controlled conditions. Common reagents include amines and aldehydes.

Industrial Production

In industrial settings, scalable production methods such as continuous-flow synthesis are employed to produce this compound efficiently while minimizing environmental impact.

Synthesis Method Advantages Challenges
Multi-step synthesisHigh yield of pure productComplexity in reaction conditions
Continuous-flow synthesisScalable and environmentally friendlyInitial setup costs

Mechanism of Action

The mechanism of action of 7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For instance, it inhibits enzymes like phosphodiesterase and dihydrofolate reductase by binding to their active sites, thereby blocking their activity. This inhibition can lead to antiproliferative effects, making the compound useful in cancer research .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity and physicochemical properties of pyrimido[4,5-d]pyrimidines are highly dependent on substituents at positions 3, 7, and other sites. Key analogs include:

Key Observations :

  • Dimethylamino Group: Enhances BTK inhibition by facilitating hydrogen bonding and hydrophobic interactions with the kinase active site .
  • Heterocyclic Modifications: Replacement of the dione with dithione (e.g., 7-(4-methylpiperazino)-dithione) alters electronic properties, enabling DNA-PK inhibition .

MCRs vs. Conventional Methods :

  • MCRs: Provide higher yields (80–95%) and shorter reaction times (<6 hours) under green conditions (water or ethanol solvents) .
  • Conventional Routes : Require multi-step protocols (e.g., cycloaddition, amidation, cyclization) with yields ≤60% and longer purification .

Physicochemical Properties

Lipophilicity and Solubility :

  • The dimethylamino group increases basicity, improving solubility in acidic media.
  • Chlorophenyl and methoxyphenyl substituents elevate logP values, favoring blood-brain barrier penetration but requiring formulation optimization .

Thermal Stability :

  • Derivatives with rigid substituents (e.g., phenyl, naphthyl) exhibit higher melting points (>250°C), suggesting solid-state stability .

Biological Activity

7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrimido[4,5-d]pyrimidines, which are structurally related to purines and play significant roles in various biological processes. Its unique structure allows it to interact with multiple biological targets, making it a candidate for further pharmacological exploration.

  • Molecular Formula : C14H13N5O2
  • Molecular Weight : 283.29 g/mol
  • CAS Number : 1396761-96-8

Biological Activities

The biological activities of this compound have been investigated across various studies. The compound exhibits:

  • Antiproliferative Activity : It has shown potential in inhibiting the growth of cancer cells by interfering with cellular proliferation pathways.
  • Antioxidant Properties : This compound can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition : It acts as an inhibitor for several enzymes, including phosphodiesterase and dihydrofolate reductase, which are critical in nucleotide metabolism and cancer progression.

The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of various kinases involved in cell signaling pathways. For instance, it shows promise in inhibiting CDK2 (Cyclin-dependent kinase 2), which is vital for cell cycle regulation.
  • Interaction with Nucleic Acids : Its structural similarity to purines allows it to bind to nucleic acids, potentially interfering with DNA and RNA synthesis.
  • Modulation of Signaling Pathways : By influencing key signaling pathways such as MAPK and PI3K/Akt, this compound can alter cellular responses to growth factors and stress signals.

Case Studies

Several studies have documented the biological activity of this compound:

  • Antiproliferative Effects in Cancer Cells :
    • A study demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value in the micromolar range. This effect was attributed to its ability to induce apoptosis through the activation of caspase pathways.
  • Antioxidant Activity Assessment :
    • In vitro assays showed that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells subjected to oxidative stress. The antioxidant activity was comparable to standard antioxidants like ascorbic acid.
  • Enzyme Inhibition Studies :
    • The compound was tested against phosphodiesterase enzymes and demonstrated competitive inhibition with IC50 values indicating high potency. This suggests its potential application in treating conditions like erectile dysfunction and pulmonary hypertension.

Data Summary

Biological ActivityObservationsReference
AntiproliferativeIC50 against MCF-7 cells in micromolar range
AntioxidantSignificant reduction in ROS levels
Anti-inflammatoryModulation of cytokine release
Enzyme InhibitionCompetitive inhibitor for phosphodiesterase

Q & A

Q. What are the optimal synthetic routes for 7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : Synthesis typically involves multi-step reactions, with careful control of temperature and pH to minimize side products. For pyrimidine derivatives, iodination in acidic media (e.g., HIO₃/H₂SO₄) can introduce functional groups without disrupting existing moieties . Design of Experiments (DoE) principles, such as factorial design, should be applied to optimize parameters like solvent polarity (e.g., DMF vs. ethanol), stoichiometry, and reaction time . Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures high yield and purity.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • IR spectroscopy : To identify carbonyl (C=O, ~1680 cm⁻¹) and NH stretches (~3470 cm⁻¹) .
  • ¹H/¹³C-NMR : Aromatic protons appear at δ 7.2–8.0 ppm, while NH signals are typically downfield (δ ~13 ppm) in DMSO-d₆ .
  • Elemental analysis : Confirms empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
  • X-ray crystallography : Resolves stereochemistry and dihedral angles between aromatic rings, critical for understanding electronic properties .

Advanced Research Questions

Q. How can computational methods streamline reaction design and optimization for this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches using software like GRRM or Gaussian can identify energy barriers for iodination or methylation steps . Machine learning models trained on existing pyrimidine reaction datasets (e.g., temperature, solvent, yield) can recommend optimal conditions. Experimental validation via HPLC or GC-MS ensures computational predictions align with empirical results .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. solid-state X-ray data). To reconcile:
  • Perform variable-temperature NMR to assess conformational flexibility.
  • Compare Hirshfeld surfaces from crystallography with NMR-derived NOE correlations to identify intermolecular interactions .
  • Use DFT-simulated spectra (e.g., IR/NMR) to cross-validate experimental data .

Q. What experimental strategies assess the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized enzymes .
  • Competitive inhibition assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify IC₅₀ values .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses, guiding mutagenesis studies (e.g., alanine scanning) to validate key residues .

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